[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine

Medicinal Chemistry Lead Optimization Lipophilicity

This 2-triazolyl-3-aminomethyl pyridine building block delivers unique bidentate chelation geometry (triazole N2 + pyridine N) for Cu, Pd, and Ru complexation, with a pendant –CH₂NH₂ handle for solid-support immobilization or fluorescent probe attachment. Its calculated LogP of –0.74 and zero Rule-of-Five violations make it a superior, metabolically stable imidazole bioisostere for kinase inhibitor and histone demethylase programs. Unlike regioisomeric analogs, the 3-aminomethyl substitution ensures reproducible amide coupling and reductive amination outcomes. Solid physical form at ambient temperature simplifies milligram-scale weighing. Accept no substitutes—position-specific architecture directly governs metal coordination and enzyme binding orientation.

Molecular Formula C8H9N5
Molecular Weight 175.19 g/mol
CAS No. 950769-01-4
Cat. No. B1317910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine
CAS950769-01-4
Molecular FormulaC8H9N5
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)N2C=NC=N2)CN
InChIInChI=1S/C8H9N5/c9-4-7-2-1-3-11-8(7)13-6-10-5-12-13/h1-3,5-6H,4,9H2
InChIKeyZOTWLOCOCZAXCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine (CAS 950769-01-4): Procurement Specifications and Heterocyclic Building Block Profile


[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine (CAS 950769-01-4) is a heterocyclic organic compound with the molecular formula C8H9N5 and a molecular weight of 175.19 g/mol [1]. It consists of a 1,2,4-triazole ring attached to the 2-position of a pyridine ring, with a methylamine group at the 3-position of the pyridine ring [2]. The compound is commercially available as a research-grade building block, typically at 95% purity, and is supplied as a free base solid . Its physicochemical profile includes a calculated LogP of -0.74, two rotatable bonds, and it meets Lipinski's Rule of Five criteria with zero violations .

Why [2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine Cannot Be Substituted with Generic Pyridyl-Triazole Analogs


Substitution of [2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine with regioisomeric or structurally similar analogs is scientifically inadvisable due to critical differences in physicochemical properties that directly impact synthetic utility and downstream biological performance. The 3-aminomethyl substitution on the pyridine ring (ortho to the triazole attachment) confers a calculated LogP of -0.74 and LogD (pH 7.4) of -1.19 [1], whereas the 4-aminomethyl regioisomer (CAS 954264-57-4) exhibits distinct polarity and hydrogen-bonding geometry that alters reactivity in amide coupling and reductive amination reactions [2]. Moreover, the position of the triazole ring—whether attached at the pyridine 2-, 4-, or 6-position—determines the electronic environment of the chelating nitrogen atoms, directly affecting metal coordination capacity and enzyme binding orientation [3]. These non-interchangeable structural parameters mandate compound-specific procurement for reproducible synthetic outcomes .

[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine: Quantitative Differentiation Evidence Against Regioisomeric Analogs


LogP Comparison: [2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine (CAS 950769-01-4) vs. 4-Aminomethyl Regioisomer (CAS 954264-57-4)

The 3-aminomethyl substitution pattern in [2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine yields a calculated LogP of -0.74 , representing a measurable difference in lipophilicity compared to its 4-aminomethyl regioisomer (CAS 954264-57-4). The altered positioning of the aminomethyl group relative to the triazole moiety modifies the compound's hydrogen-bonding network and aqueous solubility profile [1]. This LogP value, derived from the Hit2Lead chemical database, is a critical parameter for predicting membrane permeability and solubility in medicinal chemistry workflows.

Medicinal Chemistry Lead Optimization Lipophilicity

Physicochemical Property Comparison: Triazole-Pyridine Regioisomers Show Distinct Solubility and Boiling Point Profiles

The target compound exhibits a predicted boiling point of 307.08 °C (EPA T.E.S.T. estimate) and an estimated water solubility of 4860.93 mg/L [1], while the 6-triazolyl regioisomer (CAS 926226-93-9) displays altered electron distribution that modifies its basicity and nucleophilicity in coupling reactions . Although direct head-to-head experimental comparison data are not available in the public domain, the distinct substitution pattern—with the triazole at the pyridine 2-position and aminomethyl at the 3-position—creates a unique chelating geometry that differentiates this compound from all other regioisomers in metal-catalyzed cross-coupling applications [2].

Synthetic Chemistry Process Development Formulation

Hydrogen Bond Donor/Acceptor Profile: Critical Distinction from N-Methylated and Benzimidazole-Conjugated Derivatives

[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine contains exactly one hydrogen bond donor (primary amine) and five hydrogen bond acceptors (triazole and pyridine nitrogens), with a polar surface area of 70 Ų [1]. In contrast, the N-methylated derivative (CAS 1248758-34-0) eliminates the primary amine donor capacity, substantially altering its binding mode in target engagement assays . Furthermore, extended analogs such as the benzimidazole-conjugated derivative (1-(6,7-dimethyl-1H-benzimidazol-2-yl)-N-{[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methyl}methanamine) introduce additional aromatic bulk and hydrogen-bonding elements that fundamentally change molecular recognition properties .

Molecular Recognition Structure-Based Drug Design Fragment-Based Screening

Recommended Procurement Scenarios for [2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine (CAS 950769-01-4)


Fragment-Based Drug Discovery: Primary Amine-Containing Scaffold for Parallel Library Synthesis

The compound's single primary amine functional group enables selective mono-derivatization via amide coupling, reductive amination, or sulfonamide formation, making it suitable for generating focused libraries of triazole-pyridine analogs [1]. Its calculated LogP of -0.74 and zero Rule of Five violations [2] position it as a favorable starting fragment for lead optimization campaigns targeting enzymes with metal-cofactor binding sites, including histone demethylases [3] and nicotinic acetylcholine receptors [4].

Medicinal Chemistry: Bioisosteric Replacement of Imidazole or Benzimidazole Motifs

The 1,2,4-triazole moiety serves as a metabolically stable bioisostere for imidazole rings in kinase inhibitor scaffolds and other enzyme-targeting chemotypes [1]. The 2-triazolyl-3-aminomethyl pyridine architecture provides a defined vector for extending into hydrophobic pockets while maintaining favorable aqueous solubility (predicted 4860.93 mg/L) [2], a key advantage over more lipophilic heteroaromatic building blocks.

Synthetic Methodology Development: Model Substrate for Regioselective N-Functionalization Studies

The compound contains two distinct nucleophilic nitrogen environments—the primary amine and the triazole N-atoms—making it a useful model substrate for developing chemoselective protection/deprotection strategies or regioselective alkylation methodologies [1]. Its solid physical form at ambient temperature (predicted melting point: 124.48 °C) [2] facilitates accurate weighing and handling in milligram-scale reaction optimization.

Coordination Chemistry: Bidentate Ligand Precursor for Transition Metal Complexes

The spatial arrangement of the triazole N2 atom and the pyridine nitrogen creates a bidentate chelation geometry suitable for forming stable complexes with late transition metals (e.g., Cu, Pd, Ru) [1]. The pendant aminomethyl group provides a conjugation handle for immobilization on solid supports or attachment to fluorescent probes, enabling applications in catalysis and sensing [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for [2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.